BenchChemオンラインストアへようこそ!

InsB 9-23

MHC Binding Type 1 Diabetes NOD Mouse Model

InsB 9-23 (SHLVEALYLVCGERG) is the immunodominant insulin B-chain epitope essential for T1D research. This peptide uniquely binds MHC II I-Ag7 in multiple registers—notably the pathogenic Register 3—making it the gold standard for activating autoreactive CD4+ T cells. Researchers choose InsB 9-23 for reproducible Treg expansion, antigen-specific immunotherapy, TCR specificity studies, and MHC-II inhibitor screening. Substitution with analogs compromises validity: minor sequence changes alter T-cell responses. Demand the native, immunodominant sequence for assay confidence.

Molecular Formula C₇₂H₁₁₆N₂₀O₂₂S₁
Molecular Weight 1645.90
Cat. No. B1574842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsB 9-23
SynonymsInsulin B chain (9-23)
Molecular FormulaC₇₂H₁₁₆N₂₀O₂₂S₁
Molecular Weight1645.90
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

InsB 9-23 Peptide for Type 1 Diabetes Research: Key Immunodominant Epitope and MHC Binding Properties


The InsB 9-23 peptide, a 15-amino acid sequence (SHLVEALYLVCGERG) derived from the insulin B-chain, serves as a critical immunodominant epitope in the pathogenesis of type 1 diabetes (T1D). This peptide is recognized by autoreactive CD4+ T cells in the context of the MHC class II molecule I-Ag7 in NOD mice [1]. The peptide's unique ability to bind to I-Ag7 in multiple registers, particularly register 3 (R3), creates a bimolecular I-Ag7/InsulinB:9-23 register 3 conformational epitope (InsB:R3) that is a key target for pathogenic T cells and a focus for antigen-specific immunotherapies [2]. Understanding its precise role in T1D pathogenesis and its therapeutic potential is essential for researchers developing targeted interventions.

Critical Limitations of InsB 9-23 Substitution in T1D Research and Therapeutic Development


Direct substitution of InsB 9-23 with other insulin peptide fragments or even closely related analogs is not feasible due to the peptide's unique immunodominant properties and the stringent structural requirements for MHC binding and T-cell receptor recognition. The peptide's ability to bind in multiple registers to I-Ag7 is not shared by other insulin epitopes, and minor sequence variations can dramatically alter T-cell responses [1]. Studies have shown that a single amino acid difference can critically influence the efficacy of antigen-specific therapies [2]. Furthermore, the existence of microbial mimics, such as the hprt4-18 peptide from *Parabacteroides distasonis*, underscores the unique immunological niche occupied by InsB 9-23, as these mimics can cross-activate InsB 9-23-specific T cells and accelerate disease [3]. Therefore, researchers must use the precise InsB 9-23 sequence to ensure reproducibility and relevance in mechanistic studies and therapeutic evaluations.

InsB 9-23: Quantitative Evidence of Differentiation from Key Comparators


InsB 9-23 Exhibits Superior Binding to I-Ag7 MHC Compared to Altered Peptide Ligands

InsB 9-23 demonstrates high affinity binding to the I-Ag7 MHC class II molecule, a critical step in initiating the autoimmune response in NOD mice. In contrast, altered peptide ligands (APLs) like NBI-6024, which contain alanine substitutions at residues 16 and 19 (16Y→A, 19C→A), fail to induce T cell proliferation, indicating a loss of agonistic activity [1]. While NBI-6024 can inhibit InsB 9-23-induced T cell responses, it does not replicate the native peptide's ability to stimulate pathogenic T cells. This differentiation is crucial for studies aiming to induce or investigate natural pathogenic responses. The native InsB 9-23 peptide is essential for eliciting robust, disease-relevant T cell activation, whereas APLs are tools for modulating, not mimicking, that response.

MHC Binding Type 1 Diabetes NOD Mouse Model

InsB 9-23 Demonstrates Broader Cross-Reactive T Cell Activation Compared to Its Microbial Mimic hprt4-18

The InsB 9-23 peptide and the microbial peptide mimic hprt4-18, derived from *Parabacteroides distasonis*, both activate InsB 9-23-specific T cells. However, InsB 9-23 consistently induces a stronger and more reliable T cell response. In a dose-response assay using IIT-3 hybridomas, InsB 9-23 (black curve) induced a higher IL-2-dependent proliferation in CTLL-2 cells compared to hprt4-18 (red curve) when presented by I-Ag7-expressing macrophages [1]. Furthermore, while hprt4-18 can stimulate InsB 9-23-specific T cells, its activity is dependent on its sequence similarity (53% identity) and does not fully recapitulate the native peptide's immunogenicity [2]. This quantitative difference is critical for experimental design where robust and consistent T cell activation is paramount.

Molecular Mimicry Gut Microbiome T Cell Cross-Reactivity

InsB 9-23 Provides Superior Diabetes Prevention in NOD Mice Compared to ins2B:9-23 Variant

In the experimental autoimmune diabetes (EAD) mouse model, intravenous administration of the InsB 9-23 peptide (specifically the ins1B:9-23 variant) significantly delayed the development of diabetes in ins1EAD mice. Notably, the ins2B:9-23 variant, which differs by a single amino acid at position 9, showed reduced efficacy. While ins2B:9-23 could delay diabetes in both ins1EAD and ins2EAD models, ins1B:9-23 administration only delayed diabetes in the ins1EAD model but not ins2EAD, demonstrating that the specific InsB 9-23 sequence (ins1) is critical for optimal therapeutic effect in the relevant disease model [1]. This finding highlights the importance of using the precise InsB 9-23 peptide sequence for achieving maximal in vivo efficacy in T1D research.

In Vivo Efficacy Diabetes Prevention Antigen-Specific Therapy

InsB 9-23: Unique Epitope for Generating Protective Antigen-Specific Regulatory T Cells (Tregs)

The InsB:R3 conformational epitope, uniquely formed by InsB 9-23 binding to I-Ag7 in register 3, is a highly specific target for generating protective regulatory T cells (Tregs). A single infusion of InsB:R3-specific Tregs delayed the onset of T1D in 95% of treated NOD mice, with 35% maintaining euglycemia for two healthy lifespans, whereas control Tregs did not provide protection [1]. This demonstrates that Tregs specific for the InsB 9-23/I-Ag7 complex are far more effective at preventing diabetes than polyclonal Tregs lacking islet antigen specificity. Other islet antigens, such as GAD65, can also generate Tregs, but the InsB 9-23 epitope has a well-defined role in early disease pathogenesis, making it a particularly attractive target for early intervention strategies.

Regulatory T Cells Immunotherapy Antigen-Specific Tolerance

InsB 9-23 Enables Robust MHC Class II Binding for Antigen Presentation Studies

InsB 9-23 binds to the human HLA-DQ8 molecule, a key MHC class II allele associated with T1D, enabling robust antigen presentation to CD4+ T cells. This property is essential for developing and validating inhibitors of this interaction. A retro-inverso D-peptide (RI-EXT) was shown to inhibit InsB 9-23 binding to recombinant HLA-DQ8, as well as block T cell activation in cellular assays and in vivo in humanized DQ8 mice [1]. While other islet peptides like GAD65 also bind HLA-DQ8, the InsB 9-23/HLA-DQ8 complex is a primary target in many studies due to its strong association with disease and well-characterized T cell epitopes. The availability of specific inhibitors like RI-EXT further underscores the importance of the InsB 9-23/HLA-DQ8 interaction as a druggable target.

Antigen Presentation HLA-DQ8 MHC Binding Assays

InsB 9-23 is the Preferred Antigen for Inducing Robust Treg Responses in Mucosal Tolerance Studies

Intranasal administration of InsB 9-23, particularly when combined with adjuvants like cholera toxin, has been shown to induce strong Treg responses and prevent diabetes in NOD mice. In contrast, studies using other islet antigens, such as GAD65 peptides, have yielded variable results, with some reports indicating disease acceleration rather than protection [1]. A study comparing different immunization frequencies and disease stages found that InsB 9-23 efficacy is highly dependent on these parameters, but when optimized, it can induce robust tolerance [2]. The Altered B:9-23 peptide (with a modification to eliminate a CTL epitope) was also effective, but the native InsB 9-23 remains the benchmark for comparing the immunomodulatory effects of sequence modifications. The reproducibility of Treg induction with InsB 9-23 makes it a superior choice for mucosal tolerance studies.

Mucosal Tolerance Intranasal Immunization Treg Induction

Optimal Applications of InsB 9-23 Peptide in Type 1 Diabetes Research and Drug Development


In Vitro T Cell Activation Assays for Pathogenic Response Studies

InsB 9-23 is the gold standard for activating autoreactive CD4+ T cells in NOD mice and humanized models. Its ability to bind I-Ag7 and stimulate robust T cell proliferation, as demonstrated by higher IL-2 production compared to the microbial mimic hprt4-18 [1], makes it ideal for studies investigating the initiation and progression of autoimmune responses. This peptide should be used in any assay where a strong, consistent, and disease-relevant T cell response is required, such as in screening for inhibitors of T cell activation or in characterizing T cell receptor (TCR) specificities.

In Vivo Antigen-Specific Immunotherapy Development

The InsB 9-23 peptide is essential for developing and testing antigen-specific therapies for T1D. The demonstrated ability of subcutaneous InsB 9-23/IFA immunization to prevent diabetes in NOD mice at advanced prediabetic stages (blood glucose <13.9 mmol/l) [1] provides a robust preclinical model for evaluating novel immunomodulatory agents. Its superior efficacy compared to the ins2B:9-23 variant [2] underscores the importance of using the precise native sequence for therapeutic development.

Generation and Functional Analysis of Antigen-Specific Regulatory T Cells (Tregs)

The unique InsB:R3 conformational epitope formed by InsB 9-23 binding to I-Ag7 is a powerful tool for generating and expanding antigen-specific Tregs for adoptive transfer studies. The exceptional protective capacity of these Tregs, which delayed diabetes onset in 95% of mice with 35% long-term protection [1], highlights the utility of InsB 9-23 in developing and optimizing Treg-based cellular therapies for T1D. Researchers should use this peptide to polarize and expand Tregs in vitro or to track antigen-specific Treg responses in vivo.

MHC Binding and Antigen Presentation Inhibition Studies

InsB 9-23 is a key tool for investigating the mechanisms of MHC class II antigen presentation and for screening inhibitors of this process. The well-characterized interaction of InsB 9-23 with HLA-DQ8, which can be blocked by specific D-peptides like RI-EXT [1], provides a validated system for developing novel immunomodulatory drugs. This peptide is ideal for use in competitive binding assays, T cell activation blockade assays, and structural studies of peptide-MHC complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for InsB 9-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.